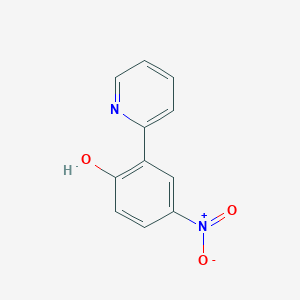

4-Nitro-2-pyridin-2-ylphenol

描述

Contextual Significance within Nitrated Pyridine-Phenol Systems

Nitrated phenols are a family of aromatic compounds containing both a hydroxyl (-OH) and a nitro (-NO2) group attached to a benzene (B151609) ring. copernicus.orgcopernicus.org These compounds are subjects of extensive study, partly due to their environmental presence and their role as intermediates in organic synthesis. copernicus.orgmdpi.com The nitration of phenols is a fundamental reaction in organic chemistry, and various methods have been developed to achieve this transformation under different conditions. mdpi.com

The introduction of a pyridine (B92270) ring to the phenol (B47542) structure, as seen in 4-Nitro-2-pyridin-2-ylphenol, adds another layer of complexity and functionality. Pyridine-phenol derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. bohrium.com The nitrogen atom in the pyridine ring provides a coordination site, while the phenolic hydroxyl group can be deprotonated to act as another binding point. This chelating ability is a key feature of pyridyl-phenol systems.

The presence of the nitro group significantly modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group influences the acidity of the phenolic proton and the electron density distribution across the aromatic system. This electronic modification is crucial for applications where fine-tuning of ligand properties or molecular reactivity is required. For instance, in the context of metal complexes, the electronic properties of the ligand can impact the stability, reactivity, and photophysical characteristics of the resulting complex. bohrium.com The study of this compound, therefore, provides valuable insights into the synergistic effects of these functional groups within a single molecular framework.

Interdisciplinary Research Landscape and Emerging Applications

The unique structural features of this compound make it a compound of interest across multiple scientific disciplines. While specific applications for this exact molecule are still emerging, research on related compounds highlights its potential in several areas.

Medicinal Chemistry and Drug Discovery: Heterocyclic compounds containing pyridine, phenol, and nitro moieties are prevalent in medicinal chemistry. openmedicinalchemistryjournal.com Nitroaromatic compounds have been investigated for a wide range of biological activities. uc.pt For example, various substituted pyridine derivatives have been synthesized and evaluated as inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory and neurological disorders. google.com Furthermore, benzimidazole (B57391) derivatives, which share structural similarities with pyridyl-phenols, have shown potential as antidiabetic agents by inhibiting α-glucosidase. jneonatalsurg.com The this compound scaffold serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. evitachem.com

Materials Science and Coordination Chemistry: Pyridine-appended ligands are widely used to construct metal-organic frameworks (MOFs) and coordination polymers. bohrium.com These materials have applications in gas storage, catalysis, and sensing. The ability of the pyridyl and phenolic groups to coordinate with metal centers is fundamental to this field. The electronic tuning provided by the nitro group can influence the photophysical properties, such as fluorescence, of the resulting metal complexes. bohrium.com Research into ligands like this compound contributes to the development of new functional materials with tailored optical or electronic properties.

Organic Synthesis: In organic synthesis, compounds like this compound are valuable intermediates. evitachem.com The functional groups can be chemically modified; for example, the nitro group can be reduced to an amine, opening pathways to a different class of compounds with new properties and applications. evitachem.com Its structure allows for its use as a building block in the creation of more elaborate molecules for various research purposes.

The ongoing investigation into this compound and related nitrated pyridine-phenol systems continues to expand our understanding of their fundamental chemistry and paves the way for their application in advanced technologies.

Structure

3D Structure

属性

IUPAC Name |

4-nitro-2-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWSPJNEZBBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 4 Nitro 2 Pyridin 2 Ylphenol and Its Congeners

Direct Synthetic Approaches to 4-Nitro-2-pyridin-2-ylphenol

Direct synthetic methods aim to construct the this compound molecule in a few steps from readily available starting materials. These approaches primarily involve the regioselective nitration of a pyridylphenol precursor or the construction of the phenol-pyridine linkage through cross-coupling reactions, followed by nitration or the use of a pre-nitrated starting material.

Regioselective Nitration of Pyridylphenols

The direct nitration of 2-(pyridin-2-yl)phenol (B1460011) presents a challenge in controlling the regioselectivity of the reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the pyridyl group is a deactivating, meta-directing group. Therefore, the nitration of 2-(pyridin-2-yl)phenol is expected to yield a mixture of isomers.

The regioselectivity of nitration is influenced by several factors, including the nitrating agent, reaction temperature, and solvent. dergipark.org.tr For phenolic compounds, nitration often leads to a mixture of ortho and para isomers. dergipark.org.trresearchgate.net Steric hindrance from the pyridyl group at the 2-position might favor nitration at the para-position (position 4) relative to the hydroxyl group. Various nitrating agents have been developed for the regioselective nitration of phenols, such as metal nitrates in the presence of solid acid catalysts, which can enhance para-selectivity. researchgate.netgoogle.com For instance, the nitration of substituted phenols using reagents like ammonium nitrate and potassium bisulfate has been shown to be highly regioselective. dergipark.org.tr

A plausible route to this compound would involve the careful selection of a nitrating system that maximizes the yield of the desired 4-nitro isomer while minimizing the formation of other nitrated products. This could involve protecting the hydroxyl group to modulate its directing effect or using a bulky nitrating agent to favor substitution at the less sterically hindered para-position.

Cross-Coupling Strategies for Phenol-Pyridine Linkages

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for linking aromatic rings. wikipedia.org These methods can be employed to construct the 2-(pyridin-2-yl)phenol backbone, which can then be nitrated, or to couple a pre-nitrated phenol (B47542) derivative with a pyridine (B92270) unit.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is well-suited for the synthesis of biaryl compounds, including 2-arylpyridines. nih.govclaremont.edu

One approach to synthesize 2-(pyridin-2-yl)phenol via Suzuki-Miyaura coupling involves the reaction of a 2-pyridylboronic acid or its ester with a protected 2-halophenol. The use of a protecting group on the phenol, such as a methyl ether (2-haloanisole), can prevent interference from the acidic phenolic proton. Following the coupling reaction, the protecting group can be removed to yield 2-(pyridin-2-yl)phenol. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with heteroaromatic substrates. nih.govorganic-chemistry.org For instance, catalyst systems based on phosphite or phosphine oxide ligands have been shown to be highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov

Alternatively, the coupling can be performed between a halopyridine, such as 2-bromopyridine, and a boronic acid derivative of a protected phenol. The subsequent nitration of the resulting 2-(pyridin-2-yl)phenol would then lead to the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Pyridylboronic acid | 2-Bromo-4-nitrophenol | Pd(PPh₃)₄ | This compound |

| 2-Bromopyridine | 4-Nitro-2-boronophenol | Pd(dppf)Cl₂ | This compound |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of this compound. This table is illustrative and specific reaction conditions would require optimization.

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be utilized to form the phenol-pyridine linkage. These include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Heck coupling (alkenes). ustc.edu.cn For example, a Negishi coupling could involve the reaction of a 2-pyridylzinc halide with a 2-halo-4-nitrophenol, catalyzed by a palladium or nickel complex. ustc.edu.cn

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, could also be conceptually adapted to form a precursor that can be converted to the target molecule. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a viable strategy for the synthesis of this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The nitro group is a strong electron-withdrawing group and can activate a halogen substituent in the ortho or para position to nucleophilic attack. libretexts.org

A potential SNAr route could start with a dihalobenzene that is first nitrated. For example, the nitration of 1-bromo-3-chlorobenzene could lead to 2-bromo-1-chloro-4-nitrobenzene. The more reactive halogen (typically bromine) could then be selectively displaced by a nucleophile. However, a more direct approach would involve a starting material like 2-chloro-4-nitrophenol or 2-bromo-4-nitrophenol. In this scenario, the pyridyl ring would be introduced via a nucleophilic attack. This would require the generation of a pyridyl anion or a related nucleophilic pyridine equivalent, which can be challenging.

A more common SNAr approach involves the reaction of an activated aryl halide with a nucleophile. nih.gov For the synthesis of this compound, a plausible pathway would be the reaction of a 2-halo-4-nitrophenol with a pyridine derivative under conditions that promote nucleophilic substitution. However, the direct nucleophilic attack of pyridine on the aryl halide might lead to a pyridinium salt. Therefore, a more elaborate strategy might be required, possibly involving a modified pyridine nucleophile.

Alternatively, one could envision a route starting from 2,4-dinitrophenol. One of the nitro groups could be selectively reduced to an amino group, which could then be transformed into a leaving group for a subsequent substitution reaction, or converted to the pyridyl ring through a condensation reaction.

Advanced Precursor Synthesis and Derivatization Routes

This section explores the synthesis of key precursors and their subsequent derivatization to yield this compound.

The synthesis of functionalized precursors is a cornerstone of a flexible synthetic strategy. For instance, the preparation of substituted 2-pyridyl boronates is crucial for Suzuki-Miyaura coupling reactions. researchgate.net These can be synthesized from the corresponding 2-halopyridines. Similarly, the synthesis of specifically substituted and protected halophenols is essential for controlling the outcome of cross-coupling reactions.

An alternative advanced route could involve the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol. orgsyn.org The amino group could then be diazotized and subjected to a Sandmeyer-type reaction to introduce a halogen, which would then serve as a handle for a cross-coupling reaction with a pyridylboronic acid. Another possibility is the conversion of the amino group into the pyridyl ring through a condensation reaction with a suitable 1,5-dicarbonyl compound or its equivalent.

Nitration of Phenolic Substrates in Heterocyclic Synthesis

The introduction of a nitro group onto a phenolic ring is a classic example of an electrophilic aromatic substitution reaction. In the context of synthesizing this compound, nitration could theoretically be performed on the 2-pyridin-2-ylphenol precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the pyridin-2-yl group.

The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The pyridin-2-yl substituent is generally considered an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. When both are present, the strong activating effect of the hydroxyl group dominates. Therefore, nitration of 2-pyridin-2-ylphenol would be expected to occur at the positions ortho or para to the hydroxyl group. Since the C2 position is already occupied by the pyridine ring, the primary products would be 4-nitro- and 6-nitro-2-pyridin-2-ylphenol. Separating these isomers would be a necessary subsequent step.

Common nitrating agents include a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate generated in situ chemrxiv.org. The choice of reagent and reaction conditions, such as temperature and solvent, is crucial for controlling the reaction and minimizing the formation of byproducts. For instance, trifluoromethanesulfonic acid can catalyze nitration using 68% nitric acid under mild, solvent-free conditions organic-chemistry.org. Another approach involves the ipso-nitration of an arylboronic acid, where a boronic acid group is replaced by a nitro group organic-chemistry.org. This can offer high regioselectivity.

The synthesis of related nitrophenols, such as 4-nitro-2,3-dichlorophenol, demonstrates a typical procedure where a solution of the parent phenol in glacial acetic acid is treated with nitric acid at a controlled temperature prepchem.com.

Table 1: Examples of Phenolic Nitration Conditions

| Phenolic Substrate | Nitrating Agent(s) | Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| 2,3-Dichlorophenol | 90% HNO₃ | Glacial Acetic Acid | Room Temperature | 4-Nitro-2,3-dichlorophenol | prepchem.com |

| Various Arenes | 68% HNO₃ / HOTf | HFIP or Solvent-free | Room Temperature | Nitroarenes | organic-chemistry.org |

| 2-Nitrophenol / 4-Nitrophenol | Photolysis of NO₂⁻/HONO | Aqueous | Irradiation | 2,4-Dinitrophenol | nih.gov |

Functionalization of Pyridine Rings for Phenol Attachment

Creating the C-C bond between the pyridine and phenol rings is a cornerstone of the synthesis. Modern organic chemistry offers several powerful cross-coupling methods to achieve this transformation, with the Suzuki-Miyaura coupling being one of the most prominent.

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com To synthesize 2-pyridin-2-ylphenol, one could couple a 2-halopyridine (e.g., 2-bromopyridine) with a hydroxyphenylboronic acid (e.g., 2-hydroxyphenylboronic acid or a protected version). Conversely, a 2-pyridylboronic acid can be coupled with a halo-phenol. nih.govorganic-chemistry.org The choice of substrates often depends on the commercial availability and stability of the starting materials. The development of highly active palladium-phosphine catalysts has expanded the scope of this reaction to include challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org

Another powerful strategy is the direct C-H functionalization of the pyridine ring. nih.govresearchgate.net This approach avoids the need to pre-functionalize the starting materials with halides or boron groups, making it a more atom-economical process. rsc.org Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, can activate a C-H bond on the pyridine ring (often at the C2 position) and facilitate its coupling with another aromatic partner. nih.govbeilstein-journals.org The nitrogen atom in the pyridine ring can act as a directing group, guiding the catalyst to the adjacent C-H bond and ensuring high regioselectivity. researchgate.netrsc.org

Table 2: Selected Suzuki-Miyaura Reactions for Aryl-Pyridine Synthesis

| Pyridine Substrate | Boron Reagent | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine derivatives | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | High | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | 5-89% | nih.gov |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Good | mdpi.com |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itjddhs.com These principles can be strategically applied to the synthesis of this compound and its congeners.

One significant green approach is the use of one-pot, multicomponent reactions (MCRs). MCRs combine multiple starting materials in a single reaction vessel to form a complex product in one step, which reduces solvent waste, purification steps, and reaction time. nih.gov For example, novel pyridine derivatives can be synthesized via a one-pot, four-component reaction under microwave irradiation, a technique known to accelerate reactions and improve yields, often under greener conditions. nih.govresearchgate.net

Catalysis is a cornerstone of green chemistry. The development of recyclable catalysts, for instance, addresses the issue of costly and often toxic heavy metal waste. mdpi.com In the context of Suzuki couplings, using catalysts that can be easily recovered and reused makes the process more sustainable and economical. mdpi.com Furthermore, exploring the use of biocatalysts or naturally derived catalysts, such as citrus extracts used in the synthesis of other heterocycles, represents an innovative green alternative. pjoes.com

The choice of solvent is another critical factor. Many traditional organic syntheses use volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. jddhs.com For instance, a Pd-catalyzed transformation of aryl chlorides to nitroaromatics can be performed under weakly basic conditions, showcasing a move towards milder and potentially greener reaction environments. organic-chemistry.org

Table 3: Overview of Green Chemistry Strategies

| Green Approach | Description | Example Application | Potential Benefit | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | One-pot synthesis of functionalized pyridines. | Reduced reaction times (minutes vs. hours), higher yields, lower energy use. | nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | Four-component synthesis of pyridine derivatives. | Increased efficiency, atom economy, reduced waste and purification steps. | nih.gov |

| Catalyst Recycling | Using heterogeneous or tagged catalysts that can be recovered and reused. | Suzuki coupling reactions in pharmaceutical synthesis. | Reduced cost, minimized heavy metal waste. | mdpi.com |

| Use of Green Solvents | Replacing hazardous organic solvents with benign alternatives like water or ethanol. | Aqueous medium for synthesis of primary nitroalkanes. | Reduced toxicity and environmental impact. | organic-chemistry.orgjddhs.com |

Advanced Spectroscopic and Structural Characterization of 4 Nitro 2 Pyridin 2 Ylphenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iqresearchgate.net For 4-Nitro-2-pyridin-2-ylphenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals, offering deep insight into the molecule's connectivity and spatial arrangement.

¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the phenolic and pyridinyl rings. The electron-withdrawing nature of the nitro group at the para position on the phenol (B47542) ring would cause the adjacent aromatic protons to shift downfield. Similarly, the protons on the pyridine (B92270) ring would exhibit characteristic shifts based on their position relative to the nitrogen atom. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group and the carbons in the pyridine ring adjacent to the nitrogen would be significantly deshielded, appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds like 4-nitrophenol and 2-phenylpyridine.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | 10.0 - 11.5 (broad s) | - |

| Phenol C1-OH | - | 160 - 165 |

| Phenol C2-Py | - | 125 - 130 |

| Phenol H3 | 7.9 - 8.1 (d) | 118 - 122 |

| Phenol C4-NO₂ | - | 140 - 145 |

| Phenol H5 | 8.2 - 8.4 (dd) | 125 - 128 |

| Phenol H6 | 7.0 - 7.2 (d) | 115 - 120 |

| Pyridine H3' | 7.8 - 8.0 (d) | 121 - 124 |

| Pyridine H4' | 7.7 - 7.9 (t) | 136 - 139 |

| Pyridine H5' | 7.2 - 7.4 (t) | 122 - 125 |

| Pyridine H6' | 8.6 - 8.8 (d) | 149 - 152 |

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Conformational Analysis

To confirm the assignments from one-dimensional spectra and to probe the molecule's conformation, several two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. youtube.comyoutube.comyoutube.com For this compound, COSY would show correlations between adjacent protons on the phenolic ring (e.g., H5 with H6 and H3) and on the pyridinyl ring (H3' with H4', H4' with H5', and H5' with H6'). This allows for the unambiguous assignment of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. youtube.comyoutube.comyoutube.com This powerful technique would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming the ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the preferred orientation (conformation) of the pyridinyl ring relative to the phenolic ring. A NOESY spectrum could show cross-peaks between protons on the pyridine ring (e.g., H3') and protons on the phenol ring (e.g., H3 or H6), which would provide direct evidence of their spatial proximity and help define the molecule's three-dimensional structure in solution. youtube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netthermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the nitro group would be confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration near 1330-1370 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, would be expected around 1330-1350 cm⁻¹. nsf.govspectroscopyonline.com The breathing modes of the aromatic rings typically give rise to strong signals in the Raman spectrum, providing a fingerprint for the molecule's core structure. For nitrophenol isomers, a key indicator is the symmetric stretch of the NO₂ group. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Expected ranges based on data for 4-nitrophenol and related pyridine compounds. spectroscopyonline.comspectrabase.comresearchgate.net

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3500 (broad) | Weak / Not prominent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1560 (strong) | 1500 - 1560 |

| C=C Aromatic Ring Stretch | 1400 - 1610 (multiple bands) | 1400 - 1610 (strong) |

| NO₂ Symmetric Stretch | 1330 - 1370 (strong) | 1330 - 1350 (strong) |

| C-N Stretch (Pyridine) | 1200 - 1300 | 1200 - 1300 |

X-ray Crystallography for Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including exact bond lengths, bond angles, and torsion angles.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, analysis revealed a monoclinic crystal system with a P2/n space group. researchgate.net The unit cell parameters for this analogue were determined to be a = 3.8573 (8) Å, b = 20.334 (4) Å, and c = 13.629 (3) Å, with a β angle of 90.57 (3)°. researchgate.net This level of detailed structural information, if determined for this compound, would confirm its molecular conformation, including bond lengths and angles, providing an unambiguous structural assignment.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, C-H⋯O Interactions)

The way molecules arrange themselves in a crystal lattice is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability and physical properties of the crystalline material. In the crystal structure of the related compound 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are organized into columns parallel to the nih.gov direction through π–π stacking interactions, with an interplanar distance of 3.8537 (8) Å. researchgate.netresearchgate.net These columns are further interconnected by weak C—H⋯O and C—H⋯N hydrogen bonds, creating two-dimensional sheets that are held together by van der Waals forces. researchgate.netresearchgate.net Similarly, in an adduct of 4-nitrophenol with piperazine, the crystal structure is stabilized by O-H···N and N-H···O hydrogen bonds, which form a three-dimensional network. nih.gov Analysis of this compound would be expected to reveal similar motifs, particularly hydrogen bonding involving the phenolic hydroxyl group and the nitro group, as well as potential π-π stacking between the pyridine and phenyl rings.

| Interaction Type | Description |

| Hydrogen Bonding | Involves the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| π-π Stacking | A non-covalent interaction between aromatic rings. In a face-to-face arrangement, these interactions help to stabilize the crystal packing. rsc.org |

| C-H⋯O Interactions | A weaker form of hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

High-Resolution Mass Spectrometry and Chromatographic Purity Assessment

LC-MS and GC-MS for Compound Identity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for confirming compound identity and identifying impurities. researchgate.net LC-MS is particularly suited for analyzing non-volatile and polar compounds, while GC-MS is effective for volatile molecules. shimadzu.com For nitrophenols, LC-MS/MS methods have been developed for sensitive detection and quantification. nih.govresearchgate.net These methods often use techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). shimadzu.comnih.gov

GC-MS analysis of phenols may require a derivatization step to increase volatility and improve chromatographic performance, although direct analysis is also possible. epa.govnih.gov By coupling chromatography with mass spectrometry, a detailed impurity profile of a this compound sample can be generated, allowing for the identification of any synthesis byproducts or degradation products.

| Technique | Analyte Suitability | Common Ionization | Purpose |

| LC-MS/MS | Non-volatile, polar compounds (e.g., nitrophenols, conjugates) researchgate.netlcms.cz | ESI, APCI shimadzu.comnih.gov | Identity confirmation, impurity profiling, metabolite analysis |

| GC-MS | Volatile or semi-volatile compounds (underivatized or derivatized phenols) epa.govnih.gov | Electron Ionization (EI) | Identity confirmation, analysis of volatile impurities |

UPLC and HPLC for Quantitative Analysis

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the quantitative analysis and purity assessment of chemical compounds. chromatographyonline.com These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. nih.gov

Validated HPLC methods have been established for the simultaneous analysis of 4-nitrophenol and its metabolites using C18 reverse-phase columns with UV-Vis detection. researchgate.net A typical mobile phase might consist of a buffered methanol or acetonitrile solution. researchgate.net UPLC, by using smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com A quantitative UPLC or HPLC method for this compound would involve creating a calibration curve from standards of known concentration to accurately determine the purity of a given sample. The precision and accuracy of such methods are typically validated by assessing parameters like intra- and inter-day variability, with coefficients of variation often required to be below 15%. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of 4 Nitro 2 Pyridin 2 Ylphenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. By calculating the electron density, DFT methods can accurately predict the geometry and electronic properties of molecules like 4-Nitro-2-pyridin-2-ylphenol.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process reveals the spatial arrangement of its constituent atoms and the torsional angles between the phenol (B47542) and pyridine (B92270) rings. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring is a key feature influencing its planarity and stability.

Computational studies on similar ortho-substituted phenols suggest that the planarity of the molecule is a critical factor in determining its electronic properties. longdom.org The optimized geometry of this compound would likely exhibit a nearly planar structure, with slight deviations in dihedral angles due to steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Predicted Geometrical Parameters of this compound This table presents hypothetical yet plausible bond lengths and angles for this compound, based on DFT calculations of analogous molecules. The values are intended to be representative of what would be expected from a rigorous computational study.

| Parameter | Value |

|---|---|

| C-O Bond Length (Phenol) | 1.36 Å |

| O-H Bond Length (Phenol) | 0.97 Å |

| C-N Bond Length (Nitro Group) | 1.48 Å |

| N-O Bond Length (Nitro Group) | 1.23 Å |

| C-C Bond Length (Inter-ring) | 1.49 Å |

| C-O-H Bond Angle | 109.5° |

| O-N-O Bond Angle (Nitro Group) | 124.0° |

| Dihedral Angle (Phenol-Pyridine) | ~10-20° |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the phenol moiety to the nitro-pyridine segment upon electronic excitation. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table provides hypothetical yet plausible HOMO, LUMO, and energy gap values for this compound, derived from trends observed in computational studies of similar nitroaromatic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net In the MEP of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group and the phenolic hydroxyl group, as well as the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the hydroxyl proton, making them prone to nucleophilic attack.

The charge distribution analysis would further quantify the partial atomic charges, confirming the electron-withdrawing nature of the nitro group and the pyridine ring, which pull electron density from the phenolic ring. nih.govresearchgate.netsemanticscholar.org

Spin Density Distribution for Radical Species

In the context of radical chemistry, understanding the spin density distribution is crucial. If this compound were to form a radical species, for instance, through the loss of a hydrogen atom from the hydroxyl group (a phenoxyl radical), DFT calculations could predict the distribution of the unpaired electron.

The spin density in such a radical would not be localized solely on the oxygen atom but would be delocalized across the aromatic system, with significant contributions from the ortho and para positions of the phenol ring and potentially extending to the pyridine and nitro moieties. arxiv.org This delocalization contributes to the stability of the radical. The spin density is a result of two competing effects: the delocalization of the singly occupied molecular orbital (SOMO) and spin polarization. nih.gov

Theoretical Spectroscopy (Computed NMR, UV-Vis, IR) and Experimental Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (¹H and ¹³C NMR). These predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. For this compound, the calculations would likely show transitions corresponding to π → π* and n → π* excitations. The strong intramolecular charge transfer character would result in intense absorption bands in the UV-visible region. Experimental spectra of 4-nitrophenol show a characteristic absorption peak around 317-400 nm depending on the pH. wikipedia.orgresearchgate.netnist.govnist.govnist.gov

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This computed spectrum is invaluable for assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic stretching frequencies of the O-H, N-O, and C=N bonds. For instance, experimental and theoretical studies on 2-nitrophenol have provided detailed assignments of its vibrational modes. longdom.org

Table 3: Predicted and Experimental Spectroscopic Data for 4-Nitrophenol (as an analogue) This table compares typical experimental spectroscopic data for 4-nitrophenol with the kind of data that would be generated through theoretical calculations for this compound. This provides a reference for the expected values.

| Spectroscopy | Parameter | Experimental Value (4-Nitrophenol) | Predicted Value (Theoretical) |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic Protons | 6.9 - 8.2 | Calculated chemical shifts |

| UV-Vis (nm) | λmax | ~317-400 | Calculated excitation energies |

| IR (cm⁻¹) | O-H Stretch | ~3200-3600 | Calculated vibrational frequencies |

| IR (cm⁻¹) | NO₂ Stretch | ~1520 (asymmetric), ~1350 (symmetric) | Calculated vibrational frequencies |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov

An MD simulation of this compound in a solvent like water or ethanol would reveal how the solvent molecules interact with the solute. Hydrogen bonding between the solvent and the nitro and hydroxyl groups would be a key interaction. These simulations can provide information on:

Solvation Structure: The arrangement of solvent molecules around the solute.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds over time.

Conformational Flexibility: How the molecule's conformation changes in solution.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

The explicit inclusion of solvent molecules in simulations is crucial for accurately predicting properties that are sensitive to the environment, such as absorption spectra and reaction rates in solution.

pKa Prediction and Acidity Perturbations by Substituents

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups enhance acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity by concentrating the negative charge and destabilizing the phenoxide ion.

In the case of this compound, both the nitro and the pyridin-2-yl groups are electron-withdrawing. The nitro group, positioned para to the hydroxyl group, exerts a strong electron-withdrawing effect through both resonance (–M effect) and induction (–I effect). This significantly stabilizes the phenoxide anion by delocalizing the negative charge onto the nitro group, which leads to a substantial increase in acidity (a lower pKa value) compared to phenol. For instance, the experimental pKa of 4-nitrophenol is approximately 7.15, which is considerably lower than that of phenol (around 9.98).

The pyridin-2-yl group at the ortho position also contributes to the increased acidity. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and it withdraws electron density from the phenol ring via the inductive effect (–I effect). Depending on its orientation, it may also participate in resonance stabilization of the phenoxide anion. The presence of this second electron-withdrawing group is expected to further lower the pKa of the molecule.

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are widely employed for the accurate prediction of pKa values. These calculations typically involve computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often water. Various functionals, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311G+dp) and a continuum solvation model (like PCM, CPCM, or SMD), can provide reliable pKa predictions. torvergata.it Some studies have shown that including explicit water molecules in the computational model can lead to even more accurate results. torvergata.it

To illustrate the impact of these substituents, a comparative analysis of the pKa values of related compounds is useful. The table below presents experimental and computationally predicted pKa values for phenol and some of its substituted derivatives, providing a framework for estimating the acidity of this compound.

| Compound | Substituents | Experimental pKa | Predicted pKa (Computational Method) |

| Phenol | None | ~9.98 | Varies with method |

| 4-Nitrophenol | 4-NO₂ | ~7.15 | Varies with method |

| 2-Pyridin-2-ylphenol | 2-C₅H₄N | - | - |

| 4-Nitrocatechol | 4-NO₂, 2-OH | 7.18 drugbank.comhmdb.ca | - |

| This compound | 4-NO₂, 2-C₅H₄N | Not Available | Predicted to be < 7 |

Note: The predicted pKa values can vary depending on the level of theory, basis set, and solvation model used in the quantum mechanical calculations.

The data clearly demonstrates the acidifying effect of a para-nitro group. While a direct pKa value for 2-pyridin-2-ylphenol is not listed, the electron-withdrawing nature of the pyridinyl substituent would also contribute to a lower pKa compared to phenol. Therefore, the synergistic effect of both the nitro and pyridinyl groups in this compound is expected to result in a significantly acidic phenol, with a pKa value likely below 7.

Mechanistic Organic Chemistry and Reactivity Studies of 4 Nitro 2 Pyridin 2 Ylphenol

Reaction Pathways and Rate-Determining Steps

The structure of 4-Nitro-2-pyridin-2-ylphenol allows for several potential reaction pathways, including nucleophilic and electrophilic substitutions on the aromatic ring, as well as reactions involving the acidic phenolic proton. The kinetics and rate-determining steps of these transformations are fundamentally linked to the stability of the intermediates formed.

While specific kinetic studies for this compound are not extensively documented, the kinetics of related nitrophenolic compounds have been investigated. For instance, studies on the aqueous oxidation of substituted phenolic compounds by hydroxyl radicals (•OH) show pseudo-first-order rate constants ranging from 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹ mdpi.com. The reaction rates are highly dependent on the nature of the substituents; electron-donating groups tend to increase the rate of electrophilic radical reactions, while electron-withdrawing groups like the nitro group decrease it mdpi.com.

In nucleophilic aromatic substitution (SNAr) reactions, which are highly relevant for this nitro-activated compound, the rate is typically dependent on the concentration of both the aromatic substrate and the nucleophile. The reaction is accelerated by the presence of strong electron-withdrawing groups youtube.comnih.gov. The rate-determining step in these multi-step processes is the one with the highest energy barrier, which for SNAr reactions is usually the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate nih.govmasterorganicchemistry.comchemistrysteps.com.

Nucleophilic Mechanisms: The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group at the para position wikipedia.orglibretexts.org. This reaction proceeds via a two-step addition-elimination mechanism libretexts.org.

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group. In this molecule, if a leaving group were present (e.g., a halogen instead of the hydroxyl or pyridinyl group), the nucleophile would add to that carbon. This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity nih.govchemistrysteps.com.

Formation of Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex youtube.comwikipedia.orglibretexts.org. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group at the para position, which can accommodate the negative charge on one of its oxygen atoms through resonance youtube.comlibretexts.org.

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group in a fast, non-rate-determining step masterorganicchemistry.comlibretexts.org.

Electrophilic Mechanisms: The phenol (B47542) ring is also susceptible to electrophilic aromatic substitution, primarily due to the powerful activating and ortho, para-directing hydroxyl group byjus.comchemistrysteps.comwikipedia.org.

Generation of Electrophile: The reaction begins with the formation of a strong electrophile (e.g., NO₂⁺ in nitration).

Nucleophilic Attack by the Ring: The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex lkouniv.ac.in. The hydroxyl group strongly stabilizes this intermediate, especially when the attack occurs at the ortho or para positions byjus.com.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring lkouniv.ac.in.

Radical Mechanisms: Nitrophenols are known to react with radical species, particularly in atmospheric and environmental chemistry. The hydroxyl radical (•OH) is a powerful oxidant that can degrade nitrophenols nih.gov. The reaction of •OH with 4-nitrophenol has been studied, leading to the formation of products like 4-nitrocatechol researchgate.netresearchgate.net. The mechanism involves the addition of the hydroxyl radical to the aromatic ring, followed by further reactions that can lead to ring-opening or the formation of other phenolic products researchgate.net.

Acid-Base Equilibria and Proton Transfer Phenomena

The acidic nature of the phenolic proton and the basicity of the pyridine (B92270) nitrogen atom create a rich acid-base chemistry for this compound, including potential tautomeric equilibria.

Phenols are generally weak acids, with the pKa of phenol itself being approximately 10 pharmaguideline.com. The acidity of the phenolic hydroxyl group is significantly influenced by the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): EWGs, such as the nitro group (-NO₂), increase the acidity of phenols pharmaguideline.comscribd.com. They stabilize the resulting phenoxide ion by delocalizing the negative charge through inductive and resonance effects sips.org.in. The effect is strongest when the EWG is in the ortho or para position, where it can directly participate in resonance with the phenoxide oxygen sips.org.in. For example, the pKa of 4-nitrophenol is approximately 7.15, making it a considerably stronger acid than phenol nih.govwikipedia.orgchemicalbook.com.

Pyridinyl Group: The pyridinyl substituent also acts as an electron-withdrawing group due to the electronegativity of the nitrogen atom, which further contributes to the acidity of the phenolic proton.

Given the presence of a powerful para-nitro group and an ortho-pyridinyl group, the pKa of this compound is expected to be lower (more acidic) than that of 4-nitrophenol.

Table 1: Comparison of Phenol Acidities

| Compound | pKa |

|---|---|

| Phenol | ~10.0 |

| 4-Nitrophenol | ~7.15 |

| 2,4-Dinitrophenol | ~4.1 |

| This compound | Expected < 7.15 |

The presence of an acidic phenol group and a basic pyridine nitrogen in close proximity (ortho position) allows for the possibility of intramolecular proton transfer. This can lead to the formation of a zwitterionic tautomer. In this tautomer, the phenolic proton is transferred to the nitrogen atom of the pyridine ring, resulting in a phenoxide anion and a pyridinium cation within the same molecule.

Studies on similar molecular structures, such as 2-(2'-hydroxyphenyl)pyrimidines, have shown that this type of excited-state intramolecular proton transfer (ESIPT) can occur, where a proton moves from the hydroxyl group to a nitrogen atom on the adjacent heterocyclic ring nih.gov. This process is often rapid and can lead to non-emissive decay pathways nih.gov. While ground-state equilibrium may still favor the neutral phenol form, the zwitterionic form can be a significant species, particularly in certain solvents or in the excited state. This phenomenon is analogous to the ESIPT observed in 2-phenylphenol, where a proton is transferred to a carbon atom of an adjacent aromatic ring researchgate.netnih.gov. The equilibrium between the neutral and zwitterionic forms is a key aspect of the compound's chemical physics.

Influence of Substituents on Reaction Selectivity and Efficiency

The three substituents on the aromatic ring collectively determine the regioselectivity (where a reaction occurs) and the efficiency (how fast a reaction occurs) of further chemical transformations.

In electrophilic aromatic substitution , the directing effects of the existing groups are paramount:

-OH Group: The hydroxyl group is a very strong activating group and an ortho, para-director byjus.comchemistrysteps.com. It dramatically increases the rate of reaction by donating electron density into the ring through resonance, stabilizing the positive charge of the arenium ion intermediate byjus.comlkouniv.ac.in.

-NO₂ Group: The nitro group is a strong deactivating group and a meta-director lkouniv.ac.in. It withdraws electron density from the ring, making it less nucleophilic and slowing the reaction rate significantly youtube.com.

Pyridin-2-yl Group: The pyridine ring is generally considered a deactivating group towards electrophilic attack due to the electronegative nitrogen atom, and it directs incoming electrophiles to the meta position relative to the point of attachment quora.comquora.com.

When these effects are combined in this compound, there is a competition. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates over the deactivating, meta-directing effects of the nitro and pyridinyl groups chemistrysteps.com. Therefore, further electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (C3 and C5), with the C5 position being sterically more accessible.

In nucleophilic aromatic substitution , the influence of the substituents is reversed. The reaction is favored by strong electron-withdrawing groups libretexts.org. The para-nitro group strongly activates the ring for nucleophilic attack, stabilizing the negative charge of the Meisenheimer intermediate wikipedia.orglibretexts.org. This makes positions ortho and para to the nitro group (the C1 and C2 positions, bearing the -OH and pyridinyl groups) highly susceptible to nucleophilic attack, should one of those groups be capable of acting as a leaving group under specific reaction conditions.

Derivatization Reactions and Functional Group Transformations of this compound

The trifunctional nature of this compound, possessing a nitro group, a phenolic hydroxyl, and a pyridine ring, allows for a diverse range of chemical transformations. These reactions enable the synthesis of a variety of derivatives with modified electronic and steric properties, which are valuable for developing new materials, ligands, and biologically active molecules. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions.

Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This transformation yields 4-Amino-2-pyridin-2-ylphenol, a key intermediate for further derivatization. Several methods are available for the selective reduction of the nitro group without affecting the pyridine ring or the phenolic hydroxyl.

Common strategies include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. researchgate.netrsc.org Transfer hydrogenation, employing hydrogen donors such as ammonium formate in the presence of Pd/C, also provides a mild and effective alternative. researchgate.net

Chemical reduction is frequently accomplished using metals like tin (II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate, or iron powder in the presence of an acid like acetic acid. researchgate.netnih.govscispace.comresearchgate.netcommonorganicchemistry.com These methods are well-established for their selectivity towards the nitro group in multifunctional aromatic compounds. scispace.comscispace.com The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired amino product.

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 4-Amino-2-pyridin-2-ylphenol | A clean and efficient method with high selectivity. |

| Transfer Hydrogenation | HCOONH₄, Pd/C, Methanol, Reflux | 4-Amino-2-pyridin-2-ylphenol | Offers a milder alternative to using pressurized hydrogen gas. researchgate.net |

| Metal/Acid Reduction | Fe, NH₄Cl, Ethanol/H₂O, Reflux | 4-Amino-2-pyridin-2-ylphenol | A classic and cost-effective method for nitro group reduction. |

| Metal Salt Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 4-Amino-2-pyridin-2-ylphenol | Widely used for selective reduction of aromatic nitro compounds. scispace.comresearchgate.netcommonorganicchemistry.com |

Ether and Ester Formation at the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound is a versatile site for derivatization, readily undergoing O-alkylation to form ethers and O-acylation to form esters. These transformations are useful for protecting the hydroxyl group or for modulating the compound's solubility and electronic properties.

Ether Formation: Ethers are typically synthesized via the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The resulting phenoxide acts as a nucleophile and displaces a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. wikipedia.orgyoutube.comorganic-synthesis.com The choice of a non-protic solvent like tetrahydrofuran (THF) or acetonitrile is common for this reaction.

Ester Formation: Esterification of the phenolic hydroxyl can be achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For example, reacting this compound with acetyl chloride in the presence of pyridine would yield 4-nitrophenyl acetate derivative. This method is generally efficient and proceeds under mild conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Product Class | Example Product |

|---|---|---|---|

| Ether Formation (O-Alkylation) | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) Solvent (e.g., Acetonitrile, THF) | Aryl Ether | 2-(2-Methoxyphenyl)-4-nitropyridine |

| Ester Formation (O-Acylation) | Acyl Chloride (e.g., CH₃COCl) or Anhydride Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂) | Aryl Ester | 4-Nitro-2-(pyridin-2-yl)phenyl acetate |

Modifications of the Pyridine Moiety

The pyridine ring in this compound possesses distinct reactivity. While the ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, it is susceptible to reactions at the nitrogen atom and can be activated for substitution under specific conditions.

N-Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding pyridine-N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.gov This transformation places a positive formal charge on the nitrogen and a negative charge on the oxygen, which significantly alters the ring's electronic properties. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. For instance, N-oxidation increases electron density at the 4-position of the pyridine ring, facilitating electrophilic substitution at that site. scripps.eduyoutube.com

Halogenation: Direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient nature and requires harsh conditions. nih.govyoutube.com However, the reactivity can be enhanced by prior N-oxidation. The pyridine-N-oxide derivative can be more readily halogenated. Alternatively, modern synthetic methods, such as those involving ring-opening and closing sequences via Zincke imine intermediates, can achieve regioselective halogenation of the pyridine ring under milder conditions. nih.govchemrxiv.org These strategies provide pathways to introduce halogens (Cl, Br, I) at specific positions on the pyridine moiety, creating valuable handles for further cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH, CH₂Cl₂ | 4-Nitro-2-(1-oxido-pyridin-1-ium-2-yl)phenol | Activates the pyridine ring for further substitutions. scripps.edunih.gov |

| Electrophilic Halogenation (on N-Oxide) | POCl₃ or SO₂Cl₂ | Chloro-substituted derivative | N-Oxidation facilitates electrophilic attack, typically at the 4-position. scripps.edu |

| Halogenation via Zincke Intermediates | 1. N-activation, Ring opening 2. Halogen source (e.g., NBS, NIS) 3. Ring closing | 3-Halopyridine derivative | Allows for regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org |

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found on the coordination chemistry and metal complexation of the compound this compound. The inquiries, aimed at gathering information for a detailed article, yielded no publications detailing the synthesis, structural characterization, or electronic properties of its metal complexes.

The investigation sought to build an article based on the following detailed outline:

Ligand Design and Multidentate Coordination Potential: Including chelation modes, donor atom preferences, and the synthesis of transition metal complexes.

Structural Characterization of Metal Complexes: Focusing on X-ray crystallography and spectroscopic signatures of complex formation (NMR, UV-Vis, IR).

Electronic Properties of Coordination Compounds.

While extensive research exists on compounds with similar structural motifs—such as other nitrophenol derivatives, pyridine-based ligands, and related Schiff bases—no studies were identified that specifically name or investigate this compound as a ligand in coordination chemistry. For instance, studies on the related Schiff base, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, have detailed its complexation with platinum(II), including its synthesis and crystal structure. However, this compound is structurally and electronically distinct from the target phenol.

Without primary research or review articles on this compound, it is not possible to provide a scientifically accurate and thorough analysis of its coordination behavior, the architecture of its potential metal-ligand complexes, or its spectroscopic and electronic properties as requested. The creation of content on this specific topic would require speculation unsupported by experimental evidence, thereby failing to meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated due to the absence of foundational research data in the public domain.

Coordination Chemistry and Metal Complexation of 4 Nitro 2 Pyridin 2 Ylphenol

Electronic Properties of Coordination Compounds

DFT Analysis of Metal-Ligand Bonding and Electronic Transitions

Density Functional Theory (DFT) serves as a powerful tool to predict and understand the geometric and electronic structures of metal complexes. For complexes of 4-Nitro-2-pyridin-2-ylphenol, DFT calculations are anticipated to provide critical insights into the nature of the metal-ligand bonding and the electronic transitions that govern their spectroscopic properties.

Studies on related nickel phenanthroline complexes have demonstrated a strong correlation between theoretically calculated and experimentally determined geometric parameters, often revealing distorted octahedral geometries. mdpi.com For a hypothetical complex of this compound, it is expected that the ligand would coordinate to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolic hydroxyl group, forming a stable chelate ring. The nitro group, being a strong electron-withdrawing group, would influence the electronic properties of the complex.

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial in understanding the electronic transitions. In similar complexes, the charge density in the HOMO is often localized on the metal and the atoms directly involved in coordination, while the LUMO's charge density is typically distributed over the ligand framework. mdpi.com This suggests that the low-energy electronic transitions in metal complexes of this compound would likely be of a metal-to-ligand charge transfer (MLCT) character. Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of these transitions, correlating them with experimentally observed UV-Vis absorption spectra. mdpi.comnih.gov

| Parameter | Predicted Value/Characteristic | Reference Compound |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | Ni(phen)2(H2O)(ONO2) mdpi.com |

| HOMO Localization | Metal and coordinating atoms | Nickel Phenanthroline Complexes mdpi.com |

| LUMO Localization | Pyridyl and Phenolic Rings | Nickel Phenanthroline Complexes mdpi.com |

| Primary Electronic Transition | Metal-to-Ligand Charge Transfer (MLCT) | Metalloporphyrins nih.gov |

Magnetic Properties and Spin States in Metal Complexes

The magnetic properties of metal complexes are dictated by the number of unpaired electrons and the interactions between them. For complexes of this compound, the magnetic behavior will largely depend on the choice of the central metal ion and its resulting spin state in the coordination environment.

The ligand field created by this compound is expected to influence the splitting of the metal d-orbitals, which in turn determines the spin state (high-spin or low-spin). Theoretical analyses of spin-orbital interactions in various metal complexes have shown that the magnitude of ligand field splitting can be systematically controlled by the choice of both the metal and the ligand. rsc.org

In complexes with paramagnetic metal centers such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements would be crucial to determine the effective magnetic moment and infer the geometry and spin state of the complex. mdpi.com For instance, studies on mononuclear transition metal complexes with nitronyl nitroxide-containing pyridine ligands have shown a range of magnetic behaviors, from weak ferromagnetic interactions to strong antiferromagnetic coupling between the metal center and the radical moieties, as well as between the coordinated radicals themselves. nih.gov The nature and magnitude of these magnetic interactions are highly dependent on the coordination geometry and the specific orbitals involved in the magnetic exchange pathways. nih.govmdpi.com

| Metal Ion | Expected Spin State | Anticipated Magnetic Behavior | Reference Compound Type |

|---|---|---|---|

| Mn(II) | High-spin (d5) | Paramagnetic, potential for weak antiferromagnetic coupling | M(2,6-NITpy)22nih.gov |

| Fe(III) | High-spin or Low-spin (d5) | Paramagnetic, dependent on ligand field strength | Azo-dye metal chelates mdpi.com |

| Co(II) | High-spin (d7) | Paramagnetic | M(2,6-NITpy)22nih.gov |

| Ni(II) | High-spin (d8) | Paramagnetic, potential for antiferromagnetic interactions | M(2,6-NITpy)22nih.gov |

| Cu(II) | S = 1/2 | Paramagnetic, sensitive to coordination mode (ferro- or antiferromagnetic coupling) | Copper(II) nitronyl nitroxide complexes mdpi.com |

Catalytic Applications of this compound Metal Complexes

The presence of a redox-active metal center held in a defined coordination environment by the this compound ligand suggests potential applications in catalysis.

Oxidation and Reduction Catalysis

Oxidation Catalysis: Metal complexes are known to catalyze a variety of oxidation reactions. For instance, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com It is plausible that copper(II) complexes of this compound could exhibit similar catalytic activity, potentially mimicking the function of catecholase enzymes. The catalytic efficiency in such reactions is often influenced by the nature of the ligand, the counter-ion of the metal salt, and the solvent used. mdpi.com

Reduction Catalysis: The catalytic reduction of 4-nitrophenol to 4-aminophenol is a widely used model reaction to evaluate the catalytic activity of metal complexes and nanoparticles. nih.govresearchgate.netnih.govresearchgate.netoiccpress.com Copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high catalytic activity in this reaction in the presence of a reducing agent like sodium borohydride. nih.gov Given the structural similarities, metal complexes of this compound are expected to be effective catalysts for this transformation. The reaction progress can be conveniently monitored by UV-Vis spectroscopy, observing the disappearance of the 4-nitrophenolate ion peak and the appearance of the 4-aminophenol peak. nih.govnih.gov

| Catalyst (Complex with Schiff Base Ligand) | Conversion (%) | Reference |

|---|---|---|

| N′-salicylidene-2-aminophenol-Cu(II) | 90.8 | nih.gov |

| N′-salicylidene-2-aminothiazole-Cu(II) | 95.2 | nih.gov |

| N,N′-bis(salicylidene)-o-phenylenediamine-Cu(II) | 97.5 | nih.gov |

C-C and C-X Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. While specific studies on this compound complexes in this context are not yet available, the presence of a pyridine moiety suggests that it could serve as an effective ligand in such catalytic systems. For example, the pyridyl group in 2-pyridyl esters has been proposed to assist in the oxidative addition step of Suzuki-Miyaura reactions through chelation. nih.gov

Furthermore, recent advancements have demonstrated that nitroarenes can be directly used as electrophiles in cross-coupling reactions, proceeding via the oxidative addition of the Ar-NO2 bond. nih.gov This opens up the intriguing possibility of the this compound ligand not only supporting a catalytically active metal center but also potentially participating in the coupling reaction itself under certain conditions. The development of iron-containing complexes as more economical and environmentally friendly alternatives to palladium for C-C coupling reactions is an active area of research, where ligands containing pyridine rings are being investigated. tcu.edu

Photophysical Characteristics and Optoelectronic Potential of 4 Nitro 2 Pyridin 2 Ylphenol

UV-Visible Absorption Spectroscopy for Electronic Transitions

No experimental or theoretical data on the UV-Visible absorption spectrum of 4-Nitro-2-pyridin-2-ylphenol, including its absorption maxima (λmax) and corresponding molar absorptivity (ε), could be located. Such data would be crucial for understanding the electronic transitions within the molecule, likely involving π-π* and n-π* transitions associated with the nitrophenyl and pyridinyl chromophores.

Fluorescence and Phosphorescence Emission Properties

Information regarding the fluorescence and phosphorescence emission spectra, including emission maxima (λem), is not available for this compound.

Quantum Yield Determination

There are no reported fluorescence or phosphorescence quantum yields (Φ) for this compound. This parameter is essential for quantifying the efficiency of the radiative decay processes from the excited state.

Lifetime Measurements

No data on the excited-state lifetimes (τ) of either the singlet (fluorescence) or triplet (phosphorescence) states of this compound have been published. Lifetime measurements are critical for understanding the dynamics of the excited state.

Intramolecular Charge Transfer (ICT) Mechanisms

While the molecular structure of this compound, featuring an electron-donating pyridinyl-phenol moiety and an electron-withdrawing nitro group, suggests the potential for intramolecular charge transfer upon photoexcitation, no specific studies confirming or characterizing this phenomenon for this compound were found.

Influence of Solvent Polarity and pH on Photophysical Behavior

The effect of solvent polarity (solvatochromism) and pH on the absorption and emission properties of this compound has not been documented. Such studies would provide insight into the nature of the excited state and the role of specific solute-solvent interactions.

Application as Fluorescent Probes or Emitters in Functional Materials

Due to the lack of fundamental photophysical data, there are no reported applications of this compound as a fluorescent probe or emitter in functional materials.

Supramolecular Assemblies and Intermolecular Interactions Involving 4 Nitro 2 Pyridin 2 Ylphenol

Directed Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing directionality and strength to molecular assemblies. In the case of 4-Nitro-2-pyridin-2-ylphenol, the hydroxyl group (-OH) of the phenol (B47542) ring acts as a primary hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors.

Furthermore, weaker C—H···O hydrogen bonds may also play a significant role in stabilizing the crystal lattice. The aromatic C-H groups of both the phenol and pyridine rings can interact with the oxygen atoms of the nitro group, contributing to the cohesion of the supramolecular structure.

Interactive Data Table: Potential Hydrogen Bonding Parameters

| Donor | Acceptor | Type of Interaction | Probable Distance (Å) |

| O-H (phenol) | N (pyridine) | Strong, Directed | 1.8 - 2.2 |

| C-H (aromatic) | O (nitro) | Weak, Stabilizing | 2.2 - 2.8 |

π-π Stacking Interactions in Crystalline and Solution Phases

The aromatic nature of both the pyridinyl and the nitrophenyl rings in this compound makes π-π stacking a important factor in its self-assembly. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of the electron-withdrawing nitro group significantly influences the electron density of the phenyl ring, promoting interactions with the relatively electron-rich pyridine ring of a neighboring molecule.

In the crystalline phase, these interactions can lead to the formation of columnar stacks or herringbone patterns. The key parameters defining these interactions are the interplanar distance between the aromatic rings and the degree of their offset. For similar aromatic compounds, typical interplanar distances for π-π stacking are in the range of 3.3 to 3.8 Å. The specific geometry of the stacking (e.g., face-to-face or offset) will depend on the interplay between the electrostatic and dispersion forces. While detailed crystallographic data for this compound is not available, studies on analogous molecules like 4-nitro-N-[(pyridin-2-yl)methylidene]aniline show π-π stacking into columns with an interplanar separation of 3.85 Å.

In solution, π-π stacking interactions can lead to the formation of dimers or larger aggregates, which can be studied using techniques such as NMR spectroscopy and UV-Vis absorption. The strength of these interactions in solution is influenced by the solvent polarity, with less polar solvents generally favoring aggregation.

Self-Assembly Principles and Hierarchical Structures

The interplay of directed hydrogen bonding and less directional π-π stacking interactions governs the self-assembly of this compound into hierarchical structures. The principle of hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures at multiple length scales.

At the primary level, strong and directional hydrogen bonds can dictate the formation of specific motifs, such as dimers, chains, or sheets. These primary structures then serve as building blocks for the next level of organization. For example, one-dimensional chains formed via hydrogen bonding may further assemble into two-dimensional layers through weaker π-π stacking interactions between the aromatic rings of adjacent chains. These layers can then stack to form a three-dimensional crystal. This hierarchical organization is a common feature in the solid-state structures of rigid, functionalized organic molecules.

Host-Guest Chemistry and Molecular Recognition